Benzyl (2R,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate
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Overview
Description
Benzyl (2R,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with ethoxy and methoxycarbonylphenyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The ethoxy and methoxycarbonylphenyl groups are introduced through substitution reactions. These reactions often require specific catalysts and controlled conditions to ensure the desired stereochemistry.
Esterification: The final step involves the esterification of the piperidine ring with benzyl alcohol to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the ethoxy or methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzyl (2R,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Benzyl (2R,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2R,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
- Benzyl (2R,4S)-4-methoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
Uniqueness
Benzyl (2R,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxycarbonyl groups enhances its versatility in various reactions and applications.
Properties
Molecular Formula |
C23H27NO5 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
benzyl (2R,4S)-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27NO5/c1-3-28-20-13-14-24(23(26)29-16-17-7-5-4-6-8-17)21(15-20)18-9-11-19(12-10-18)22(25)27-2/h4-12,20-21H,3,13-16H2,1-2H3/t20-,21+/m0/s1 |
InChI Key |
UVIJZRUSXMAQAO-LEWJYISDSA-N |
Isomeric SMILES |
CCO[C@H]1CCN([C@H](C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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